molecular formula C17H19N3O B11454257 3-[(5,6,7,8-Tetrahydronaphthalen-2-yl)carbonyl]-5H,6H,7H-pyrrolo[1,2-a]imidazol-2-amine

3-[(5,6,7,8-Tetrahydronaphthalen-2-yl)carbonyl]-5H,6H,7H-pyrrolo[1,2-a]imidazol-2-amine

Cat. No.: B11454257
M. Wt: 281.35 g/mol
InChI Key: NTIOFLBMWSRPNX-UHFFFAOYSA-N
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Description

3-(5,6,7,8-TETRAHYDRONAPHTHALENE-2-CARBONYL)-5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-2-AMINE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrolo[1,2-a]imidazole core fused with a tetrahydronaphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5,6,7,8-TETRAHYDRONAPHTHALENE-2-CARBONYL)-5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-2-AMINE typically involves multi-step organic reactions. One common approach is the condensation of 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid with a suitable amine, followed by cyclization to form the pyrrolo[1,2-a]imidazole ring. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

3-(5,6,7,8-TETRAHYDRONAPHTHALENE-2-CARBONYL)-5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-2-AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

3-(5,6,7,8-TETRAHYDRONAPHTHALENE-2-CARBONYL)-5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-2-AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5,6,7,8-TETRAHYDRONAPHTHALENE-2-CARBONYL)-5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-2-AMINE involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 5,6,7,8-Tetrahydronaphthalene-2-carboxylic acid
  • 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2,3-dione
  • 2-Naphthalenol, 5,6,7,8-tetrahydro-

Uniqueness

Compared to similar compounds, 3-(5,6,7,8-TETRAHYDRONAPHTHALENE-2-CARBONYL)-5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-2-AMINE stands out due to its unique combination of a pyrrolo[1,2-a]imidazole core and a tetrahydronaphthalene moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H19N3O

Molecular Weight

281.35 g/mol

IUPAC Name

(2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)-(5,6,7,8-tetrahydronaphthalen-2-yl)methanone

InChI

InChI=1S/C17H19N3O/c18-17-15(20-9-3-6-14(20)19-17)16(21)13-8-7-11-4-1-2-5-12(11)10-13/h7-8,10H,1-6,9,18H2

InChI Key

NTIOFLBMWSRPNX-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C(=O)C3=C(N=C4N3CCC4)N

Origin of Product

United States

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